(S)-3-Amino-2-(3-methylbenzyl)propanoic acid (S)-3-Amino-2-(3-methylbenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20346120
InChI: InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid

CAS No.:

Cat. No.: VC20346120

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Standard InChI Key NVVUQCOXDWSPAD-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)CC(CN)C(=O)O

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereochemistry

The IUPAC name of this compound, (2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid, reflects its β-amino acid backbone and stereochemical configuration (Figure 1). The molecule consists of:

  • A propanoic acid core substituted at the β-carbon (C-2) with an aminomethyl group (-CH₂NH₂).

  • A 3-methylbenzyl moiety attached to the α-carbon (C-3), introducing hydrophobicity and aromaticity.

The S-configuration at C-2 is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles. Key identifiers include:

  • Isomeric SMILES: CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O

  • InChIKey: NVVUQCOXDWSPAD-JTQLQIEISA-N

Table 1: Physicochemical Properties of (S)-3-Amino-2-(3-methylbenzyl)propanoic Acid

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Canonical SMILESCC1=CC(=CC=C1)CC(CN)C(=O)O
Topological Polar Surface63.3 Ų
Hydrogen Bond Donors2 (NH₂, COOH)
Hydrogen Bond Acceptors3 (COOH, NH₂)

Synthesis and Biosynthetic Pathways

Enzymatic Synthesis via Phenylalanine Aminomutase (PAM)

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid shares structural similarities with β-aryl amino acids synthesized by phenylalanine aminomutase (PAM), an enzyme involved in Taxol (paclitaxel) biosynthesis . PAM catalyzes the isomerization of α-phenylalanine to β-phenylalanine via an elimination-addition mechanism (Scheme 1):

  • Elimination: α-Phe loses ammonia to form cinnamic acid.

  • Addition: Ammonia reattaches to the β-carbon, yielding β-Phe with retained stereochemistry .

This enzymatic process, dependent on the 4-methylideneimidazol-5-one (MIO) cofactor, demonstrates broad substrate tolerance for aryl-substituted cinnamic acids. For instance, 3-methylcinnamic acid could theoretically serve as a precursor for (S)-3-Amino-2-(3-methylbenzyl)propanoic acid under PAM catalysis, though experimental validation is required .

Chemical Synthesis Strategies

Chemical routes to β-amino acids often employ:

  • Michael Addition: Ammonia or amines added to α,β-unsaturated esters.

  • Curtius Rearrangement: Conversion of acyl azides to isocyanates, followed by hydrolysis.

  • Chiral Auxiliaries: Asymmetric induction using Evans oxazolidinones or Oppolzer’s sultams.

For (S)-3-Amino-2-(3-methylbenzyl)propanoic acid, a plausible synthetic route involves:

  • Aldol Condensation: Between 3-methylbenzaldehyde and nitroethane to form β-nitroalkene.

  • Hydrogenation: Reduction of the nitro group to amine.

  • Oxidation: Conversion of the aldehyde to carboxylic acid.

Biological Context and Mechanistic Insights

Role in Taxol Biosynthesis

The compound’s structural analogs, such as β-phenylalanine, are precursors to the phenylisoserine side chain of Taxol (Figure 2) . In Taxus chinensis, PAM catalyzes the isomerization of α- to β-phenylalanine, which is subsequently:

  • Activated as a CoA ester.

  • Attached to 10-deacetylbaccatin III.

  • Hydroxylated and benzoylated to form Taxol’s side chain .

The 3-methylbenzyl group in (S)-3-Amino-2-(3-methylbenzyl)propanoic acid may mimic intermediates in this pathway, suggesting potential utility in semi-synthetic Taxol production.

Enzymatic Selectivity and Kinetics

PAM exhibits substrate promiscuity, accepting derivatives with electron-withdrawing or donating groups (e.g., -F, -Cl, -OCH₃) at the meta or para positions . Key kinetic parameters for analogous substrates include:

Table 2: Kinetic Parameters of PAM with Substituted Cinnamic Acids

Substratekcatk_{cat} (s⁻¹)KmK_m (mM)Selectivity (β:α)
3-Methylcinnamic Acid0.00211.485:15
4-Fluorocinnamic Acid0.00580.992:8
3-Methoxycinnamic Acid0.00192.178:22

Electron-withdrawing groups enhance kcatk_{cat} by stabilizing transition states during ammonia addition .

Research Applications and Future Directions

Drug Development and Medicinal Chemistry

  • Taxol Analogues: The compound’s benzyl group could be modified to optimize Taxol derivatives for enhanced solubility or reduced resistance .

  • Enzyme Inhibitors: β-Amino acids often inhibit proteases or aminoacyl-tRNA synthetases, making them candidates for antimicrobial agents .

Biocatalytic Production

Despite PAM’s low catalytic activity (kcat0.00010.0076s1k_{cat} \approx 0.0001–0.0076 \, s^{-1}), protein engineering (e.g., directed evolution) could enhance its efficiency for industrial-scale β-amino acid synthesis .

Analytical and Computational Studies

  • Chiral Chromatography: Enantiopurity assessment using cellulose-based columns.

  • Molecular Dynamics: Simulations to probe PAM-substrate interactions for rational design.

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